REACTION_CXSMILES
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CS[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.O[O:12][S:13]([O-:15])=O.[K+].[CH3:17]O>O>[CH3:17][S:13]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1)(=[O:15])=[O:12] |f:1.2|
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Name
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|
Quantity
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7.71 g
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Type
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reactant
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Smiles
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CSC1=CC=C(CO)C=C1
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Name
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|
Quantity
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150 mL
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Type
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reactant
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Smiles
|
CO
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The stirred mixture was warmed to room temperature after 5 minutes
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Duration
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5 min
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Type
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EXTRACTION
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Details
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extracted with methylene chloride (300 ml
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered through silica
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
40 min |
Name
|
|
Type
|
product
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Smiles
|
CS(=O)(=O)C1=CC=C(CO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.48 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |